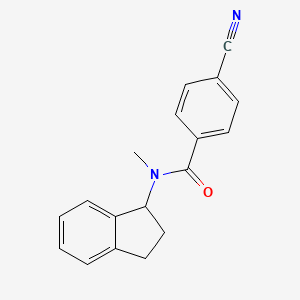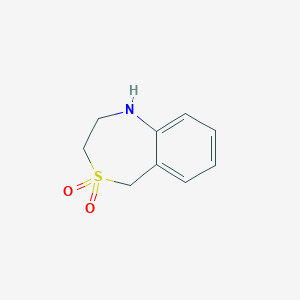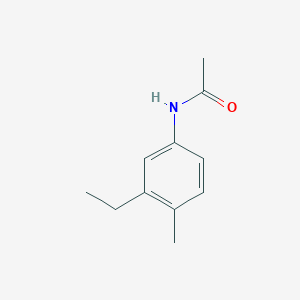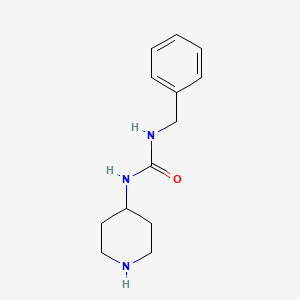methanone](/img/structure/B7458275.png)
[4-(2-Fluorophenyl)piperazin-1-yl](quinolin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(2-Fluorophenyl)piperazin-1-yl](quinolin-2-yl)methanone, also known as FPQM, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of [4-(2-Fluorophenyl)piperazin-1-yl](quinolin-2-yl)methanone is not fully understood, but it is believed to interact with various cellular pathways and proteins. It has been shown to inhibit the activity of certain enzymes and proteins, including cyclooxygenase-2 and histone deacetylases. [4-(2-Fluorophenyl)piperazin-1-yl](quinolin-2-yl)methanone has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
[4-(2-Fluorophenyl)piperazin-1-yl](quinolin-2-yl)methanone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the immune response. [4-(2-Fluorophenyl)piperazin-1-yl](quinolin-2-yl)methanone has also been shown to inhibit cell proliferation and induce cell death in cancer cells. In addition, it has been shown to have antiviral activity against certain viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[4-(2-Fluorophenyl)piperazin-1-yl](quinolin-2-yl)methanone has several advantages for lab experiments, including its high potency and selectivity. However, it also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for [4-(2-Fluorophenyl)piperazin-1-yl](quinolin-2-yl)methanone research. One area of interest is the development of [4-(2-Fluorophenyl)piperazin-1-yl](quinolin-2-yl)methanone-based drugs for the treatment of cancer and viral infections. Another area of interest is the investigation of the potential use of [4-(2-Fluorophenyl)piperazin-1-yl](quinolin-2-yl)methanone as a tool for studying cellular pathways and proteins. Further studies are also needed to determine the safety and efficacy of [4-(2-Fluorophenyl)piperazin-1-yl](quinolin-2-yl)methanone and to understand its mechanism of action.
Métodos De Síntesis
[4-(2-Fluorophenyl)piperazin-1-yl](quinolin-2-yl)methanone can be synthesized through a multi-step process that involves the reaction of 2-fluoroaniline with piperazine, followed by the reaction of the resulting compound with quinoline-2-carboxylic acid. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
[4-(2-Fluorophenyl)piperazin-1-yl](quinolin-2-yl)methanone has been the subject of several scientific studies due to its potential applications in medicinal chemistry. It has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. [4-(2-Fluorophenyl)piperazin-1-yl](quinolin-2-yl)methanone has also been investigated for its potential use as a therapeutic agent for various diseases, including cancer and viral infections.
Propiedades
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-quinolin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O/c21-16-6-2-4-8-19(16)23-11-13-24(14-12-23)20(25)18-10-9-15-5-1-3-7-17(15)22-18/h1-10H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIIGIOOFIQZIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Fluorophenyl)piperazin-1-yl](quinolin-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone](/img/structure/B7458193.png)
![N-carbamoyl-3-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl-propylamino]propanamide](/img/structure/B7458201.png)

![N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide](/img/structure/B7458226.png)
![4-[(5-Methylthiophen-2-yl)sulfonylamino]benzoic acid](/img/structure/B7458239.png)

![11-(3,5-dimethylphenyl)-3-(prop-2-en-1-yl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B7458246.png)
![(5E)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-1-(4-bromophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B7458247.png)

![3-[(2-Methoxynaphthalen-1-yl)methylamino]propanoic acid](/img/structure/B7458260.png)

![3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propanoic acid](/img/structure/B7458278.png)

![N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide](/img/structure/B7458292.png)